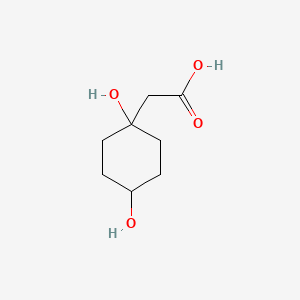
mercurous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It appears as white to yellow tetragonal crystals and changes color from white to yellow when heated. This compound fluoresces a salmon color when exposed to ultraviolet light . Mercurous bromide has applications in acousto-optical devices due to its unique optical properties .
Preparation Methods
Mercurous bromide can be synthesized through several methods:
Oxidation of Elemental Mercury with Elemental Bromine: This method involves the direct reaction of elemental mercury with elemental bromine.
Addition of Sodium Bromide to Mercury(I) Nitrate Solution: In this method, sodium bromide is added to a solution of mercury(I) nitrate, resulting in the formation of this compound.
Chemical Reactions Analysis
Mercurous bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to mercury(II) bromide and elemental mercury.
Disproportionation: In the presence of aqueous ammonia, this compound undergoes disproportionation to form metallic mercury and mercury(II) amidochloride.
Reaction with Sodium Hydroxide: This reaction produces black finely divided mercury metal and yellow mercury(II) oxide.
Reduction: Reducing agents such as tin(II) and iron(II) reduce this compound to metallic mercury.
Common reagents used in these reactions include aqueous ammonia, sodium hydroxide, and various reducing agents. The major products formed from these reactions are metallic mercury, mercury(II) bromide, and mercury(II) oxide .
Scientific Research Applications
Mercurous bromide has several scientific research applications:
Acousto-Optic Tunable Filters (AOTFs): Due to its high refractive index, broad optical bandwidth, and high figure of merit, this compound is used in the development of AOTFs for spectral imaging applications
Birefringence Measurement: This compound crystals are used in birefringence measurement systems to evaluate the quality of birefringent single crystals.
Spectral Imaging: The compound is utilized in spectral imaging systems for space exploration, hyper-spectral imaging, and stereoscopic imaging.
Mechanism of Action
The mechanism by which mercurous bromide exerts its effects is primarily based on its optical properties. In acousto-optic devices, the elasto-optical effect is utilized, where acoustic waves traveling through the this compound crystal cause periodic modulation of the refractive index . This modulation allows for rapid wavelength switching and frame-capture imaging in spectral imaging systems .
Comparison with Similar Compounds
Mercurous bromide can be compared with other mercury halides, such as:
Mercury(I) Chloride (Calomel): Similar to this compound, mercury(I) chloride is used in various optical applications.
Mercury(I) Fluoride: This compound also contains the Hg₂²⁺ ion but has different optical properties compared to this compound.
Mercury(II) Bromide: Unlike this compound, mercury(II) bromide is used as a reagent in the Koenigs–Knorr reaction and for testing the presence of arsenic.
This compound is unique due to its specific optical properties, making it highly suitable for acousto-optic and spectral imaging applications .
Properties
CAS No. |
10031-18-2 |
|---|---|
Molecular Formula |
HgBr |
Molecular Weight |
280.49 |
Synonyms |
MERCUROUS BROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)



